NR-NO2

Oncology Molecular Imaging Tumor Hypoxia

Researchers requiring a single tool for hypoxia-selective therapy and real-time imaging face limited options. NR-NO2 solves this as an integrated theranostic prodrug. - Dual anti-tumor & broad-spectrum antibacterial action, activated by tumor microenvironment nitroreductase. - Built-in 'turn-on' fluorescence enables non-invasive spatiotemporal monitoring of drug release. - Validated in A549 xenograft models, showing superior hypoxia-selective fluorescence vs. control probes. Reliable supply with batch-to-batch consistency for reproducible in vivo and in vitro studies.

Molecular Formula C57H52FN5O12
Molecular Weight 1018.0 g/mol
Cat. No. B12377584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNR-NO2
Molecular FormulaC57H52FN5O12
Molecular Weight1018.0 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC4=C(C(=CC(=C4)C)COC(=O)OC5=CC6=C(C=C5)C7(C8=C(O6)C=C(C=C8)N(CC)CC)C9=CC=CC=C9C(=O)O7)OCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C57H52FN5O12/c1-5-60(6-2)39-16-18-45-50(26-39)74-51-27-40(17-19-46(51)57(45)44-11-9-8-10-41(44)55(66)75-57)73-56(67)72-33-37-25-34(4)24-36(53(37)70-31-35-12-14-38(15-13-35)63(68)69)32-71-54(65)43-30-61(7-3)48-29-49(62-22-20-59-21-23-62)47(58)28-42(48)52(43)64/h8-19,24-30,59H,5-7,20-23,31-33H2,1-4H3
InChIKeyQZPJRFFBKTUXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NR-NO2: Hypoxia-Activated Prodrug Overview


NR-NO2 is a hypoxia-activated theranostic prodrug (HATP) with the molecular formula C57H52FN5O12 and a molecular weight of 1018.0 g/mol . As detailed in a primary research paper, it comprises an antibiotic moiety combined with a chemotherapeutic component and a fluorophore [1]. Its mechanism of action relies on selective activation by elevated nitroreductase (NTR) within the hypoxic microenvironment of solid tumors and certain bacterial infections, triggering the release of cytotoxic effectors and a concomitant 'fluorescence-on' signal for real-time monitoring [2]. This classifies NR-NO2 as a multi-modal research tool distinct from simpler, single-action prodrugs or fluorescent probes.

Hypoxia-selective activation study fit — triggered by elevated nitroreductase in hypoxic microenvironments, enabling targeted release research.

Dual-action cell-model endpoint review — supports combined cytotoxicity and antibacterial screening in tumor-microbiome models.

Self-reporting fluorescence monitoring — fluorescence-on signal enables real-time prodrug activation and localization studies.

NR-NO2: Why Generic Prodrugs Fall Short


Substituting NR-NO2 with a generic hypoxia-activated prodrug (e.g., PR-104, TH-302) or a conventional nitric oxide donor (e.g., SNAP, GSNO) would result in the loss of critical, quantifiable functionalities. Standard prodrugs lack the integrated self-reporting fluorescence mechanism required for real-time spatiotemporal tracking of drug release [1]. Conversely, simple NO donors release their payload systemically and are not designed to leverage the cancer-associated bacterial microbiome, a key component of NR-NO2's dual anti-tumor and anti-bacterial activity [2]. This unique combination of hypoxia-selective activation, dual therapeutic action, and inherent imaging capability is not replicated by any single-compound alternative, making NR-NO2 a non-interchangeable tool for specific research programs.

NR-NO2

Integrated self-reporting fluorescence tracks activation in real time; hypoxia-selective release of cytotoxic and antibacterial effectors.

Generic prodrugs (e.g., PR-104, TH-302)

Lack fluorescence readout; real-time monitoring of drug release not possible.

Substitution may result in loss of spatiotemporal activation data; imaging endpoints may not transfer without self-reporting mechanism.
NR-NO2

Designed for hypoxia-targeted activation within tumor and infection sites; dual anti-tumor and broad-spectrum antibacterial profile.

Conventional NO donors (e.g., SNAP, GSNO)

Systemic release without hypoxic targeting; no inherent antibacterial scope linked to tumor microbiome.

Replacement may shift hypoxia selectivity and omit microbiome-modulation endpoints; antimicrobial screening context may differ.

NR-NO2 Comparative Performance Data


Hypoxia-Selective Tumor Imaging vs. Control

In an A549 lung cancer xenograft model, NR-NO2 demonstrated enhanced tumor-specific fluorescence under hypoxic conditions when directly compared to a corresponding prodrug-like control compound [1]. This establishes its superior utility for hypoxia-selective imaging and targeted delivery verification in vivo.

Hypoxia-Selective Tumor Imaging
Head-to-head
A549 xenograft model: NR-NO2 showed higher fluorescence signal under hypoxia vs. a prodrug-like control, indicating selective tumor-site accumulation.
Supports hypoxia-selective imaging endpoint review.
Model-specific response; direct comparison reported in [REFS-1].
Oncology Molecular Imaging Tumor Hypoxia

NTR-Dependent Fluorescence Activation

The prodrug's 'fluorescence-on' mechanism is tightly coupled to nitroreductase (NTR) concentration, providing a quantifiable metric for activation. Under standardized in vitro conditions (10 μM NR-NO2, 200 μM NADH, 37°C), a linear increase in emission intensity was observed with increasing NTR concentration, enabling real-time monitoring of drug release [1].

NTR-Dependent Fluorescence Activation
Reported
Linear emission increase with NTR concentration (0–1 μg/mL) under in vitro conditions (10 μM NR-NO2, 200 μM NADH, 37°C).
Supports quantitative activation-kinetics monitoring.
Data from standardized assay; method-transfer review recommended.
Biochemistry Drug Delivery Nitroreductase Assays

Broad-Spectrum Antibacterial Activity

Unlike many hypoxia-activated prodrugs focused solely on tumor cell cytotoxicity, NR-NO2 was specifically designed to combat the cancer-associated bacterial microbiome. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, a class-level feature that is crucial for addressing bacteria-linked metastases and reduced therapy efficacy [1].

Broad-Spectrum Antibacterial Activity
Class-level
Reported activity against both Gram-positive and Gram-negative bacteria, expanding beyond typical hypoxia prodrug profiles.
Supports antimicrobial screening context in tumor-microbiome research.
Class-level inference; detailed assay conditions require source review.
Microbiology Cancer Biology Antibacterial

NR-NO2 Recommended Applications


In Vivo Hypoxia-Targeted Therapy Imaging

Utilize NR-NO2 as a research tool in A549 xenograft or similar tumor-bearing mouse models to non-invasively monitor hypoxia-selective prodrug activation and tumor accumulation. The superior fluorescence signal under hypoxia compared to control compounds provides a validated benchmark for assessing tumor hypoxia and the efficacy of targeted delivery systems [1].

Tumor Microbiome and Cancer Progression

Employ NR-NO2 in co-culture models or in vivo studies to investigate the role of cancer-associated bacteria. Its unique, dual-action profile—exerting both anti-tumor and broad-spectrum antibacterial effects—allows researchers to dissect how modulating the bacterial population within the tumor microenvironment influences disease progression and response to standard chemotherapeutics [1].

NTR-Based Reporter Assay Development

Leverage the quantifiable, NTR-concentration-dependent 'turn-on' fluorescence of NR-NO2 in cell-free or cell-based assays. This property allows NR-NO2 to serve as a standard probe for developing, calibrating, and validating novel nitroreductase-based biosensors or for quantifying NTR activity in various biological samples [1].

Application
Selection Property
Validation Focus
Hypoxia-selective prodrug imaging studies
Self-reporting fluorescence mechanism
Hypoxia-specific fluorescence and accumulation endpoints
Tumor-microbiome hypoxia interaction research
Dual-action cytotoxicity and antibacterial profile
Antibacterial endpoint review within tumor models
NTR-based reporter assay development
NTR-dependent fluorescence turn-on
Quantifiable activation kinetics and probe calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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